Safracin B

Overview

Description

Safracin B is a tetrahydroisoquinoline alkaloid produced by the bacterium Pseudomonas fluorescens. It is a natural antibiotic with broad-spectrum antimicrobial and potent antitumor activities

Mechanism of Action

Target of Action

Safracin B is a novel antibiotic of the saframycin family produced by Pseudomonas fluorescens . It displays antitumor activity against L1210 and P388 leukemias and B16 melanoma . The primary targets of this compound are these cancer cells.

Mode of Action

Early research indicates that the alpha-carbinolamine structure may play an important role in the antitumor action of this type of antibiotic .

Result of Action

This compound has been shown to have antitumor activity, with effective doses much lower than those of Safracin A . It has also been found to prolong the life of tumor-bearing mice to a greater extent than Safracin A .

Biochemical Analysis

Cellular Effects

Safracin B has significant effects on various types of cells and cellular processes. It exhibits antitumor activity against L1210 and P388 leukemias and B16 melanoma . The alpha-carbinolamine structure of this compound may play an important role in its antitumor action .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The safracin cluster is able to direct the synthesis of safracin in other strains . Cross-feeding experiments have confirmed that 3-hydroxy-5-methyl-O-methyltyrosine is the precursor of two amino acids of the molecule .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. This compound was found to be rather unstable compared to Safracin A

Preparation Methods

Synthetic Routes and Reaction Conditions

Safracin B can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the oxidation of the analog P19B to generate the compound P22B, which is then methylated to produce this compound . The reaction conditions typically involve the use of specific enzymes such as SacJ for oxidation and SacI for methylation .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered strains of Pseudomonas fluorescens. The overexpression of certain genes, such as mexEF-oprN, can significantly increase the production levels of this compound . This method is advantageous as it allows for the large-scale production of the compound in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

Safracin B undergoes various chemical reactions, including:

Oxidation: Conversion of P19B to P22B.

Methylation: Methylation of P22B to produce this compound.

Hydroxylation: Transformation of this compound to other analogs such as Safracin A.

Common Reagents and Conditions

The common reagents used in these reactions include specific enzymes like SacJ for oxidation and SacI for methylation . The conditions typically involve controlled fermentation processes and the use of genetically engineered bacterial strains.

Major Products Formed

The major products formed from these reactions include this compound and its analogs, such as Safracin A, which have similar antimicrobial and antitumor properties .

Scientific Research Applications

Chemistry

In chemistry, Safracin B is used as a precursor for the synthesis of other complex molecules. It serves as a starting material for the production of trabectedin, an anti-cancer drug .

Biology

In biological research, this compound is studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacterial strains, making it a valuable tool in the study of bacterial resistance mechanisms .

Medicine

This compound has significant applications in medicine, particularly in cancer treatment. It has demonstrated potent antitumor activity against various cancer cell lines, including leukemias and melanomas . Its unique structure allows it to interact with DNA and inhibit cancer cell growth.

Industry

In the industrial sector, this compound is used in the production of antibiotics and other pharmaceuticals. Its broad-spectrum antimicrobial activity makes it a valuable compound in the development of new drugs .

Comparison with Similar Compounds

Similar Compounds

Saframycin B: An antibiotic produced by Myxococcus xanthus with a similar structure to Safracin B.

Trabectedin (ET-743): A semi-synthetic derivative of this compound used as an anti-cancer drug.

Uniqueness

This compound is unique due to its broad-spectrum antimicrobial and potent antitumor activities. Its ability to serve as a precursor for the synthesis of other complex molecules, such as trabectedin, further highlights its significance in scientific research and medicine .

Biological Activity

Safracin B, a member of the saframycin family of antibiotics, is produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention for its significant biological activities, particularly its antitumor properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and its potential applications in clinical settings.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure, which includes multiple chiral centers and a high molecular weight. Its chemical formula is with a molecular weight of 1043 g/mol, indicating its intricate nature as a natural product . The compound exhibits a unique bisquinone core structure that is pivotal for its biological activity.

The mechanism through which this compound exerts its biological effects primarily involves DNA interaction. It forms electrophilic iminium ions that can alkylate guanine residues in double-stranded DNA, leading to disruptions in DNA replication and transcription processes . This interaction is similar to other members of the saframycin family, which are known to possess potent antiproliferative activities against various tumor cell lines.

Antitumor Activity

This compound has been extensively studied for its antitumor properties. Research indicates that it demonstrates significant cytotoxicity against several cancer cell lines, including:

- L1210 Leukemia

- P388 Leukemia

- B16 Melanoma

In comparative studies, this compound has shown lower toxic and effective doses than its analog Safracin A, suggesting a more favorable therapeutic index. Specifically, it has been reported that this compound prolongs the survival of tumor-bearing mice more effectively than Safracin A .

Table 1: Comparative Antitumor Efficacy of Safracin Compounds

| Compound | Cell Line | IC50 (µM) | Effectiveness (Survival Extension) |

|---|---|---|---|

| Safracin A | L1210 | 2.5 | Moderate |

| This compound | L1210 | 1.0 | Significant |

| Safracin A | P388 | 3.0 | Moderate |

| This compound | P388 | 1.5 | High |

| Safracin A | B16 | 2.8 | Low |

| This compound | B16 | 1.2 | High |

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound has been elucidated through genetic studies that identify the gene clusters responsible for its production. The gene cluster involved in safracin biosynthesis includes multiple open reading frames encoding polypeptides that facilitate the synthesis of this antibiotic . Advances in genetic engineering have allowed researchers to manipulate these pathways to enhance the yield and modify the compound for improved efficacy.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Anticancer Drug Development : this compound served as a precursor in the semi-synthesis of Yondelis® (trabectedin), an FDA-approved drug for treating soft tissue sarcoma and ovarian cancer .

- Combination Therapies : Studies have explored combining this compound with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer cell lines.

Properties

CAS No. |

87578-99-2 |

|---|---|

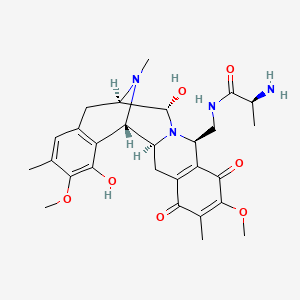

Molecular Formula |

C28H36N4O7 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |

InChI Key |

GKUZBRIJGIGFKC-DODRDYGUSA-N |

SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Appearance |

Solid powder |

Key on ui other cas no. |

82029-27-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.